molecular formula C26H31IrO2- B6298407 Tris(norbornadiene)(acetylacetonato)iridium(III) CAS No. 41612-46-8

Tris(norbornadiene)(acetylacetonato)iridium(III)

Cat. No.: B6298407
CAS No.: 41612-46-8
M. Wt: 567.7 g/mol
InChI Key: ATNPDBQVYULDKK-YOLRLSNNSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Tris(norbornadiene)(acetylacetonato)iridium(III) is an organometallic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

As an organometallic compound, it may interact with various biological targets through coordination bonds, influencing their function .

Biochemical Pathways

Organometallic compounds can participate in a wide range of reactions, potentially affecting multiple pathways .

Result of Action

As an organometallic compound, it could potentially have a wide range of effects depending on its specific targets and mode of action .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of Tris(norbornadiene)(acetylacetonato)iridium(III). For instance, its stability could be affected by temperature as it has a melting point of 180°C .

Preparation Methods

The synthesis of Tris(norbornadiene)(acetylacetonato)iridium(III) involves the reaction of iridium trichloride with norbornadiene and acetylacetone. The reaction typically takes place in an inert atmosphere to prevent oxidation. The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction . Industrial production methods may involve scaling up this reaction and optimizing the conditions to achieve higher yields and purity .

Chemical Reactions Analysis

Tris(norbornadiene)(acetylacetonato)iridium(III) undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like hydrogen or sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Properties

IUPAC Name

bicyclo[2.2.1]hepta-2,5-diene;iridium;(Z)-4-oxopent-2-en-2-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C7H8.C5H8O2.Ir/c3*1-2-7-4-3-6(1)5-7;1-4(6)3-5(2)7;/h3*1-4,6-7H,5H2;3,6H,1-2H3;/p-1/b;;;4-3-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNPDBQVYULDKK-YOLRLSNNSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].C1C2C=CC1C=C2.C1C2C=CC1C=C2.C1C2C=CC1C=C2.[Ir]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C1C2C=CC1C=C2.C1C2C=CC1C=C2.C1C2C=CC1C=C2.[Ir]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31IrO2-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.